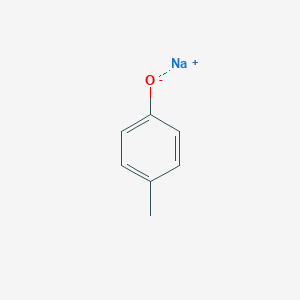
Sodium p-cresolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium p-cresolate is a useful research compound. Its molecular formula is C7H7NaO and its molecular weight is 130.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
Sodium p-cresolate has been investigated for its potential therapeutic effects, particularly in renal health:
- Renal Health : Elevated levels of p-cresol have been linked to increased mortality in hemodialysis patients. Studies suggest that free p-cresol can serve as an independent predictor for mortality in chronic kidney disease (CKD) patients due to its role in autophagic cell death pathways in renal proximal tubular cells .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it useful in formulations aimed at preventing infections. Its effectiveness against various pathogens supports its inclusion in topical antiseptics and disinfectants .
Industrial Applications
This compound finds utility in several industrial processes:
- Agriculture : It is used as a biocide and fungicide in agricultural settings, helping to protect crops from fungal infections. Its application can enhance crop yields by mitigating disease pressure .
- Cosmetics and Personal Care : The compound is incorporated into personal care products due to its preservative properties. It helps extend the shelf life of products by preventing microbial growth .
Material Science
In material science, this compound serves as a precursor for various chemical syntheses:
- Polymer Production : It is utilized in the synthesis of polymers and resins, contributing to the development of materials with desirable properties such as thermal stability and chemical resistance .
Case Studies
- Renal Function Assessment :
- Antimicrobial Efficacy Testing :
- Agricultural Field Trials :
Properties
CAS No. |
1121-70-6 |
|---|---|
Molecular Formula |
C7H7NaO |
Molecular Weight |
130.12 g/mol |
IUPAC Name |
sodium;4-methylphenolate |
InChI |
InChI=1S/C7H8O.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1 |
InChI Key |
ZECBPBHBGNLLMU-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)[O-].[Na+] |
Isomeric SMILES |
CC1=CC=C(C=C1)[O-].[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)[O-].[Na+] |
Key on ui other cas no. |
1121-70-6 |
Related CAS |
106-44-5 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















